(4S)-1-methylazepan-4-amine CAS number and chemical identifiers
(4S)-1-methylazepan-4-amine CAS number and chemical identifiers
The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of (4S)-1-methylazepan-4-amine , a critical chiral building block for drug development.[1]
[1]
Executive Summary
(4S)-1-methylazepan-4-amine is a chiral, seven-membered heterocyclic amine used as a high-value intermediate in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), particularly in the histamine and dopamine pathways.[1] As a homolog of 4-aminopiperidines, the azepane ring offers a unique conformational space that can improve selectivity and metabolic stability in drug candidates. This guide outlines its physicochemical profile, stereoselective synthesis, and application in medicinal chemistry.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The compound is most commonly commercially available as a racemate or a hydrochloride salt. For high-precision medicinal chemistry, the (4S)-enantiomer is often required to match the stereochemical constraints of the target receptor binding pocket.
Datasheet: Identifiers & Properties[1][6]
| Property | Detail |
| Chemical Name | (4S)-1-methylazepan-4-amine |
| Racemic CAS Number | 933741-93-6 (Free base) |
| Salt CAS Number | 2137729-12-3 (Dihydrochloride) |
| Precursor CAS | 19869-42-2 (1-Methylazepan-4-one HCl) |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol (Free base) |
| Chirality | (S)-Enantiomer (Chiral center at C4) |
| SMILES (Isomeric) | CN1CCCCC1 |
| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9][10] KFLYKXUHEQORSP (Analogous backbone) |
| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| Solubility | Highly soluble in water, methanol, ethanol; soluble in DCM. |
Synthetic Pathways & Manufacturing
The synthesis of the chiral (4S)-amine typically proceeds from the achiral ketone 1-methylazepan-4-one .[1] Two primary routes are employed: Classical Chemical Resolution and Biocatalytic Transamination .
Route A: Biocatalytic Asymmetric Synthesis (Preferred)
Modern process chemistry favors the use of ω-transaminases (ATA) to directly convert the ketone to the chiral amine with high enantiomeric excess (>99% ee), avoiding the yield loss associated with chiral resolution.
Protocol: Enzymatic Transamination[1]
-
Substrate Preparation: Dissolve 1-methylazepan-4-one (100 mM) in phosphate buffer (pH 7.5).
-
Amine Donor: Add isopropylamine (1 M) as the amine donor.
-
Catalyst: Add Pyridoxal-5'-phosphate (PLP, 1 mM) cofactor and a specific (S)-selective ω-transaminase (e.g., Vibrio fluvialis variant).
-
Reaction: Incubate at 30°C for 24 hours with mild agitation.
-
Workup: Basify to pH >12 with NaOH, extract with MTBE or DCM, and concentrate.
-
Purification: If necessary, form the dihydrochloride salt using HCl in dioxane.
Route B: Chemical Reductive Amination & Resolution[1]
-
Imine Formation: React 1-methylazepan-4-one with hydroxylamine or benzylamine to form the oxime or imine.[1]
-
Reduction: Reduce using Raney Nickel/H₂ or LiAlH₄ to yield rac-1-methylazepan-4-amine .[1]
-
Resolution: Dissolve the racemate in hot ethanol and add (L)-Tartaric acid. Fractional crystallization yields the diastereomeric salt of the (4S)-amine.
Synthesis Workflow Diagram
Figure 1: Comparison of the classical resolution pathway versus the direct enzymatic route for high-purity synthesis.[1][2][6][8][9][11][12]
Medicinal Chemistry Applications
The azepane (hexamethyleneimine) scaffold serves as a critical bioisostere for piperidine rings. Expanding the ring size from 6 to 7 atoms alters the vector of the substituents and the ring's lipophilicity (LogP), often resulting in improved pharmacokinetic profiles.
Key Structural Advantages[1][2]
-
Conformational Flexibility: The azepane ring adopts a twist-chair conformation, allowing the C4-amino group to explore binding regions inaccessible to the more rigid piperidine analogs.[1]
-
Receptor Selectivity: Used in the design of ligands for:
-
Histamine H1 Receptors: Analogous to Azelastine, where the azepane ring provides optimal spacing for hydrophobic interactions.
-
Dopamine D2/D3 Receptors: The (4S)-isomer often exhibits superior binding affinity compared to the (4R)-isomer due to specific steric clashes in the orthosteric binding site.
-
Sigma Receptors: 4-substituted azepanes have shown high affinity for Sigma-1 receptors, relevant in neuropathic pain modulation.[1]
-
SAR Case Study: Ring Expansion
In many SAR (Structure-Activity Relationship) campaigns, replacing a 4-aminopiperidine core with (4S)-1-methylazepan-4-amine has been shown to:
-
Increase metabolic stability by hindering N-dealkylation.[1]
-
Improve blood-brain barrier (BBB) penetration due to increased lipophilicity.
Quality Control & Analytical Characterization
Ensuring the enantiomeric purity of (4S)-1-methylazepan-4-amine is critical, as the (R)-enantiomer may be inactive or off-target.[1]
Analytical Protocol: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Refractive Index (RI).
-
Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer (retention times must be validated with racemic standard).
1H NMR Validation (DMSO-d6)
-
δ 2.23 (s, 3H): N-CH₃ group (Singlet).
-
δ 2.40-2.60 (m, 4H): Ring protons adjacent to Nitrogen (C2, C7).
-
δ 2.80 (m, 1H): Methine proton at C4 (Chiral center).
-
δ 1.40-1.80 (m, 6H): Remaining ring methylene protons.
References
-
PubChem Compound Summary. (2025). 1-Methylazepan-4-one Hydrochloride (CAS 19869-42-2). National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). 1-Methylazepan-4-one hydrochloride Product Description.Link
-
MDPI. (2017). Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.[1][8] (Review of transaminase applications in cyclic amines). Link
-
AChemBlock. (2025).[2][5] 4-Amino-1-methyl-hexahydro-1H-azepine (CAS 933741-93-6).[1]Link
-
CymitQuimica. (2025). 1-Methylazepan-4-amine dihydrochloride (CAS 2137729-12-3).[1]Link
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